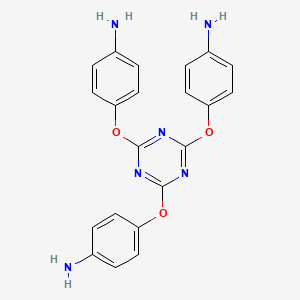

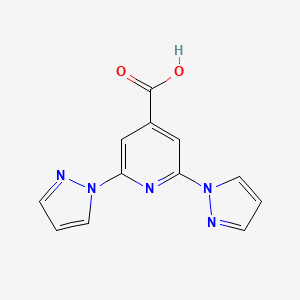

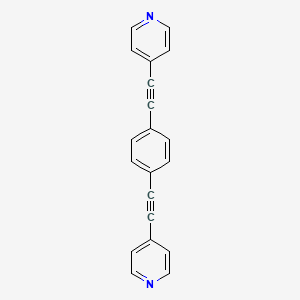

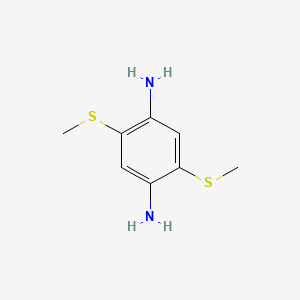

![molecular formula C9H6N12 B3069706 5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole CAS No. 193614-99-2](/img/structure/B3069706.png)

5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole

Descripción general

Descripción

“5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” is a type of tetrazole derivative. Tetrazoles are synthetic or man-made organic heterocyclic compounds that consist of a doubly unsaturated five-membered aromatic ring with four nitrogen, one carbon, and two hydrogen atoms . They exhibit both electron-donating and electron-withdrawing properties due to the nitrogen-rich conjugated structure .

Molecular Structure Analysis

Tetrazoles have a planar structure that favors stabilization of electrostatic repulsion of negatively charged ions by delocalization of electrons, which is advantageous for receptor–ligand interactions . The specific molecular structure of “5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” is not available in the retrieved sources.Physical And Chemical Properties Analysis

Tetrazoles are known to have high thermal stabilities . They are more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes . The specific physical and chemical properties of “5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” are not available in the retrieved sources.Aplicaciones Científicas De Investigación

Synthesis and Characterization

This compound has been synthesized using new methods that offer high yields, simple methodology, and cost-effectiveness . The compound was characterized by elemental analysis, IR, 1 HNMR, 13 CNMR, and mass spectroscopic analysis . DSC/TGA measurements were carried out to determine the thermal behavior of the final product .

Use in Medicinal Chemistry

Tetrazoles, such as 1,3,5-Tri(1H-tetrazol-5-yl)benzene, are commonly used in a wide range of applications, including medicinal chemistry . They can be used in the development of new drugs and therapeutic agents.

Use in Explosives

Tetrazoles are also used in the creation of explosives . Their high nitrogen content and stability make them ideal for this application.

Use in Agriculture

Tetrazoles have found applications in agriculture . They can be used in the synthesis of agrochemicals, such as pesticides and fertilizers.

Use in Photography and Photo Imaging

Tetrazoles are used in the photography and photo imaging industry . They can be used in the development of photographic films and papers.

Use in Industrial Cleaners and Polymers

Isocyanuric acid derivatives, like 1,3,5-Tri(1H-tetrazol-5-yl)benzene, have found numerous industrial applications, such as industrial cleaners and industrial polymer applications (as cross-linking agents and curing agents) .

Use in Metal-Organic Frameworks (MOFs)

1,3,5-Tri(1H-tetrazol-5-yl)benzene can be used as monomers to synthesize MOF materials . MOFs have a wide range of applications, including gas storage, catalysis, and drug delivery.

Use as an Analytical Reagent

1,3,5-Tri(1H-tetrazol-5-yl)benzene MOF is used as an analytical reagent . It can be used in various chemical analyses and reactions.

Safety and Hazards

Tetrazoles are generally considered hazardous. They can cause skin corrosion/irritation and serious eye damage/eye irritation. They can also cause specific target organ toxicity (single exposure), particularly affecting the respiratory system . The specific safety and hazards information for “5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole” is not available in the retrieved sources.

Mecanismo De Acción

Target of Action

Tetrazoles are known to have diverse biological applications, predominantly in the area of material and medicinal chemistry .

Mode of Action

Tetrazoles are known to act as nonclassical bioisosteres of carboxylic acids due to their near pka values . They possess both electron-donating and electron-withdrawing properties, which could influence their interaction with targets .

Biochemical Pathways

Tetrazoles are known to have a wide range of biological activities, including antibacterial, antifungal, antitumor, analgesic, anti-inflammatory, and antihypertensive activities .

Pharmacokinetics

Tetrazolate anions are known to be more soluble in lipids than carboxylic acids, which allows medicine molecules to penetrate more easily through cell membranes .

Result of Action

It’s known that tetrazoles have a wide range of biological activities, which could result in various molecular and cellular effects .

Action Environment

The compound is a white crystalline solid with high thermal and chemical stability . It is insoluble in water and most organic solvents at room temperature . Its preparation, operation, and storage should be conducted under specialized laboratory conditions, and it should be strictly controlled to avoid contact with fire sources or other flammable materials, and to avoid severe impact or friction .

Propiedades

IUPAC Name |

5-[3,5-bis(2H-tetrazol-5-yl)phenyl]-2H-tetrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N12/c1-4(7-10-16-17-11-7)2-6(9-14-20-21-15-9)3-5(1)8-12-18-19-13-8/h1-3H,(H,10,11,16,17)(H,12,13,18,19)(H,14,15,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFBCVHAPAZSJFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C2=NNN=N2)C3=NNN=N3)C4=NNN=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

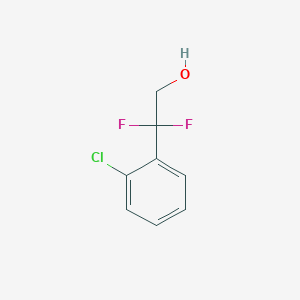

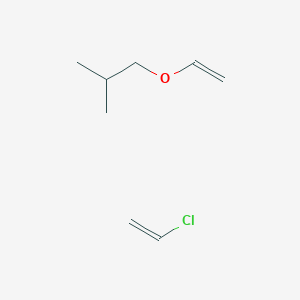

![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)